1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-4-29-16-7-5-6-15(12-16)21-20-22(27)17-10-13(2)8-9-18(17)30-23(20)24(28)26(21)19-11-14(3)31-25-19/h5-12,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZNHFBNQJPPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole-substituted 1,3,4-oxadiazoles, have been reported to exhibit antimicrobial activity. Therefore, it’s plausible that this compound may also interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to the observed biological effects.
Biological Activity
1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromenopyrrole derivatives, which are known for their diverse biological activities. The presence of isoxazole and ethoxyphenyl groups contributes to its pharmacological potential.
Chemical Identifiers:
- IUPAC Name: this compound
- Molecular Formula: CHNO
Antimicrobial Activity
Research indicates that chromenopyrrole derivatives exhibit significant antimicrobial properties. A study highlighted that related compounds showed promising activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 1 µg/mL to 64 µg/mL for various derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Chromenopyrrole Derivative A | S. aureus | 1 |
| Chromenopyrrole Derivative B | E. coli | 32 |
| Chromenopyrrole Derivative C | E. coli | 150 |
Anti-inflammatory Activity
Chromenopyrrole compounds have been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and have shown effectiveness in models of inflammation .
Antiviral Activity
Certain derivatives of pyrroles have demonstrated activity against HIV and other viral infections. For instance, N-substituted pyrroles were effective in inhibiting HIV type I replication in vitro .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition: Compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial DNA replication and metabolism.
- Cytokine Modulation: Anti-inflammatory effects are mediated through the modulation of cytokine release and signaling pathways.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Efficacy: A research article demonstrated that modified chromenopyrrole derivatives possess nanomolar inhibitory activity against bacterial DNA gyrase B, indicating potential as antibacterial agents .
- Anti-inflammatory Research: Another study focused on the anti-inflammatory properties of pyrrole derivatives in animal models, showing reduced inflammation markers upon treatment with these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Dihydrochromeno-Pyrrole-Dione Family
The dihydrochromeno-pyrrole-dione scaffold allows extensive structural diversification. Key analogs include:
Q & A
Basic: What are the most reliable synthetic routes for preparing 1-(3-Ethoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:
- Cyclocondensation : Formation of the chromeno-pyrrole core under mild conditions (e.g., 60–80°C in polar aprotic solvents like DMF) .
- Functionalization : Introduction of the 3-ethoxyphenyl and 5-methylisoxazolyl groups via nucleophilic substitution or Suzuki coupling, often catalyzed by Pd/Cu .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., aromatic protons at δ 6.8–7.4 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 445.15) .
- X-ray Crystallography : Resolves π-π stacking in the chromeno-pyrrole core and hydrogen-bonding interactions .
Basic: How are preliminary biological activities screened for this compound?
Answer:
- In vitro Assays :
- Kinase Inhibition : ATPase assays (e.g., against MAPK or PI3K pathways) .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Binding Studies : Fluorescence quenching or SPR to measure affinity for targets like COX-2 or estrogen receptors .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; non-polar solvents (toluene) favor cyclization .
- Catalyst Selection : Pd(PPh₃)₄ for cross-coupling reactions (yield improvement by 15–20%) .
- High-Throughput Screening (HTS) : Automated platforms to test >100 reaction conditions (temperature, stoichiometry) in parallel .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR alongside enzymatic assays) .
- Meta-Analysis : Pool data from independent studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
- Structural Confounders : Check for impurities (HPLC >99%) or stereoisomers (chiral chromatography) .
Advanced: What mechanistic studies elucidate this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Simulate binding to kinase active sites (e.g., using AutoDock Vina) to identify key residues (e.g., Lys123 in PI3K) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- CRISPR-Cas9 Knockout Models : Validate target specificity (e.g., apoptosis induction in TP53−/− vs. wild-type cells) .
Advanced: How can computational methods predict reactivity for derivative design?
Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity .
- Machine Learning : Train models on existing chromeno-pyrrole datasets to prioritize synthetic pathways .
Advanced: What strategies are effective for designing derivatives with enhanced bioactivity?
Answer:
- Bioisosteric Replacement : Swap the ethoxy group with trifluoromethoxy to improve metabolic stability .
- Scaffold Hopping : Replace the isoxazole ring with 1,2,4-triazole to enhance kinase selectivity .
- Prodrug Design : Introduce ester moieties for improved oral bioavailability .
Advanced: How do solvent polarity and catalysts influence regioselectivity in derivatization?
Answer:
- Polar Solvents (DMF) : Favor SN2 mechanisms (e.g., ethoxy group substitution at the 3-position) .
- Non-Polar Solvents (Toluene) : Promote Friedel-Crafts alkylation on the chromene ring .
- Organocatalysts (Proline) : Enhance enantioselectivity in asymmetric syntheses (e.g., ee >90%) .
Advanced: What challenges arise in structure-activity relationship (SAR) analysis for this compound?
Answer:
- Conformational Flexibility : Chromeno-pyrrole core dynamics complicate pharmacophore mapping .
- Off-Target Effects : Isoxazole moiety may bind unrelated kinases (e.g., ABL1 vs. EGFR) .
- Data Integration : Disparate assay conditions (e.g., IC₅₀ values at 24h vs. 48h) require normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
